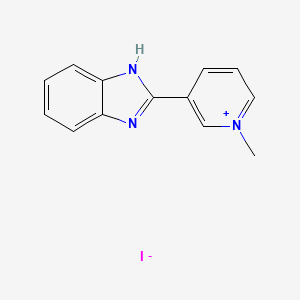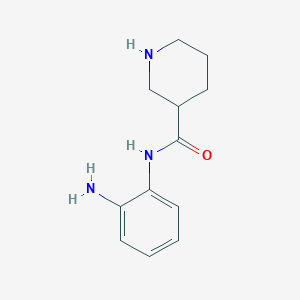
3-(3-Nitrophenyl)-1-phenyl-2-propyn-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Nitrophenyl)-1-phenyl-2-propyn-1-one is an organic compound that belongs to the class of aromatic ketones It features a nitrophenyl group and a phenyl group attached to a propynone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Nitrophenyl)-1-phenyl-2-propyn-1-one typically involves the reaction of 3-nitrobenzaldehyde with phenylacetylene in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques are often employed to ensure the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Nitrophenyl)-1-phenyl-2-propyn-1-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride or hydrogen in the presence of a catalyst.
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4) in ethanol at room temperature.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Reduction: 3-(3-Aminophenyl)-1-phenylprop-2-yn-1-one.
Oxidation: Various oxidized derivatives depending on the conditions.
Substitution: Halogenated derivatives like 3-(3-Bromophenyl)-1-phenylprop-2-yn-1-one.
Scientific Research Applications
3-(3-Nitrophenyl)-1-phenyl-2-propyn-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(3-Nitrophenyl)-1-phenyl-2-propyn-1-one involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound’s ability to undergo electrophilic substitution also allows it to form covalent bonds with nucleophilic sites in biological molecules, potentially leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-Nitrophenyl)-1-phenylprop-2-yn-1-one: Similar structure but with the nitro group in the para position.
3-(3-Nitrophenyl)-1-phenylprop-2-yn-1-ol: Similar structure but with a hydroxyl group instead of a ketone.
Uniqueness
3-(3-Nitrophenyl)-1-phenyl-2-propyn-1-one is unique due to the specific positioning of the nitro group, which influences its reactivity and interaction with other molecules
Properties
CAS No. |
5213-88-7 |
|---|---|
Molecular Formula |
C15H9NO3 |
Molecular Weight |
251.24 g/mol |
IUPAC Name |
3-(3-nitrophenyl)-1-phenylprop-2-yn-1-one |
InChI |
InChI=1S/C15H9NO3/c17-15(13-6-2-1-3-7-13)10-9-12-5-4-8-14(11-12)16(18)19/h1-8,11H |
InChI Key |
PPFBVVKWYQVYKJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C#CC2=CC(=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C#CC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methyl-1-phenylpyrazolo[3,4-d][1,3]oxazin-4(1h)-one](/img/structure/B1656223.png)
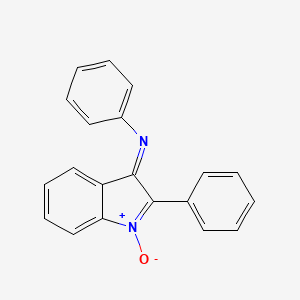
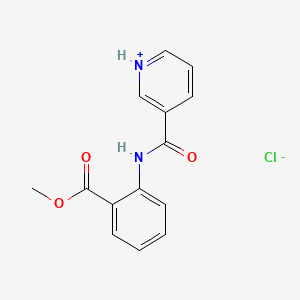
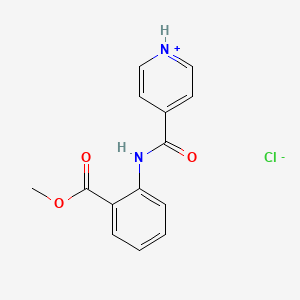
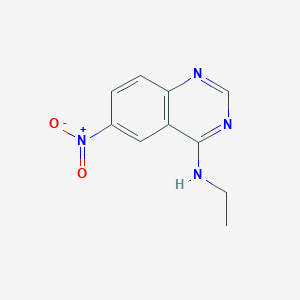
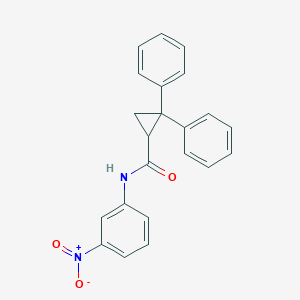
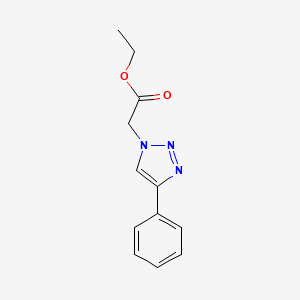
![N-Bicyclo[2.2.1]hept-2-yl-2-(5-p-tolyl-tetrazol-2-yl)-acetamide](/img/structure/B1656237.png)
![5-[(Benzylamino)-phenylmethylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B1656238.png)
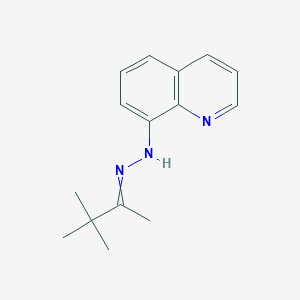
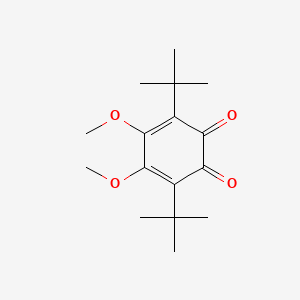
![ethyl N-[(E)-1-(1-adamantyl)ethylideneamino]carbamate](/img/structure/B1656241.png)
